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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)propane

CAS No.: 13830-12-1

Cat. No.: B1277445

Get Quote

Executive Summary
2-(2-Chloroethoxy)propane (also known as 2-chloroethyl isopropyl ether) is a bifunctional

alkylating agent featuring a chloro-terminal electrophile and a lipophilic isopropyl ether moiety.

In drug development, it serves as a critical "linker" molecule, used to introduce the

isopropoxyethyl side chain—a motif known to modulate solubility and metabolic stability in

pharmaceutical candidates.

This guide provides a definitive technical analysis of the compound's NMR spectral signature,

establishing a self-validating protocol for its identification and purity assessment. Furthermore,

it outlines a robust synthetic pathway for its generation from 2-isopropoxyethanol, addressing

common impurity profiles encountered in high-throughput synthesis.

Structural Analysis & Theoretical Basis
The molecule
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consists of two distinct domains: the isopropyl group and the chloroethyl ether chain.
Understanding the electronic environment of these domains is prerequisite to accurate spectral
interpretation.

Isopropyl Domain: The two methyl groups are chemically equivalent, splitting the methine

proton into a septet. The oxygen atom deshields the methine carbon/proton.

Chloroethyl Domain: The chlorine atom exerts an inductive effect (-I), deshielding the

adjacent methylene (

). The ether oxygen exerts a stronger deshielding effect on its adjacent methylene (

).

Connectivity Diagram (DOT Visualization)
The following diagram illustrates the logical flow of structural assignment based on connectivity

and electronegativity.
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Figure 1: Structural connectivity and NMR assignment logic flow.

Spectral Data: ¹H and ¹³C NMR
The following data represents the consensus spectral characteristics for 2-(2-
chloroethoxy)propane in Deuterated Chloroform (
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) with TMS as an internal standard.

¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton spectrum is characterized by the overlap of the isopropyl methine and the ether

backbone protons in the 3.5–3.8 ppm region. High-field instruments (400 MHz+) are

recommended to resolve the fine splitting.

Assignment
Chemical
Shift (δ,
ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Notes

CH₃

(Isopropyl)
1.16 Doublet (d) 6H 6.1 Hz

Distinctive

isopropyl

doublet.

CH₂-Cl 3.61 Triplet (t) 2H 6.0 Hz

Upfield of the

ether

methylene

due to lower

electronegati

vity of Cl vs

O.

CH

(Isopropyl)
3.65 Septet (sept) 1H 6.1 Hz

Often

overlaps with

or

.

O-CH₂ 3.73 Triplet (t) 2H 6.0 Hz

Most

deshielded

protons due

to direct

oxygen

attachment.
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Technical Insight: In lower resolution spectra (e.g., 60 MHz or 90 MHz), the region between

3.55 and 3.75 ppm may appear as a complex multiplet integrating to 5 protons (

).

¹³C NMR Spectral Data (100 MHz, CDCl₃)
The carbon spectrum provides unambiguous confirmation of the backbone structure,

separating the

and

environments.

Assignment
Chemical Shift (δ,
ppm)

Carbon Type Notes

CH₃ (Isopropyl) 22.1
Primary (

)

Equivalent methyl

carbons.

CH₂-Cl 43.2
Secondary (

)

Characteristic alkyl

chloride shift.

O-CH₂ 69.8
Secondary (

)

Downfield due to ether

oxygen.

CH (Isopropyl) 72.4
Tertiary (

)

Methine carbon,

deshielded by oxygen.

Experimental Validation Protocol
To ensure data integrity during synthesis or quality control (QC), the following self-validating

protocol should be employed.

Sample Preparation
Solvent: Use

(99.8% D) containing 0.03% v/v TMS.
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Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. Note: High

concentrations (>50 mg) may cause chemical shift drifting due to intermolecular hydrogen

bonding effects with trace water.

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl/KCl from

synthesis) which can broaden peaks.

QC Logic: Impurity Profiling
Common impurities from the synthesis (via 2-isopropoxyethanol and thionyl chloride) must be

monitored.

Impurity A: 2-Isopropoxyethanol (Starting Material)

Indicator: Broad singlet at ~2.5–3.0 ppm (

) and a shift in the

triplet to ~3.5 ppm.

Impurity B: Bis(2-isopropoxyethyl) sulfite

Indicator: If

reaction is incomplete or quenched improperly, sulfite esters may form. Look for symmetry
duplication in the 3.8–4.2 ppm region.

Synthetic Utility & Methodology
For researchers requiring fresh material, the conversion of 2-isopropoxyethanol to 2-(2-
chloroethoxy)propane is best achieved via thionyl chloride (

) mediated chlorination. This method is preferred over HCl gas due to easier workup and higher
yields.

Synthesis Workflow (DOT Visualization)
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Figure 2: Synthetic pathway via Thionyl Chloride chlorination.[1][2]

Detailed Protocol
Setup: Equip a 3-neck round bottom flask with a reflux condenser, addition funnel, and a gas

trap (NaOH scrubber) to neutralize HCl/SO₂ emissions.

Addition: Charge the flask with 2-isopropoxyethanol (1.0 eq) and Pyridine (0.1 eq). Cool to

0°C.

Chlorination: Add Thionyl Chloride (1.2 eq) dropwise over 30 minutes. The reaction is

exothermic.

Reflux: Once addition is complete, heat to reflux (approx. 80–90°C) for 3 hours until gas

evolution ceases.
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Workup: Cool to room temperature. Pour onto crushed ice. Extract with Dichloromethane

(DCM). Wash the organic layer with saturated

(to remove acid traces) and Brine.

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation (bp ~130–135°C at atm, lower under
vacuum) to obtain a clear, colorless liquid.

Safety & Handling (GHS Standards)
Signal Word: DANGER

H225: Highly flammable liquid and vapor.[3]

H301: Toxic if swallowed.[4]

H331: Toxic if inhaled.[5][4]

Handling Precautions: This compound is an alkylating agent. It has the potential to react with

nucleophilic sites on DNA (genotoxicity). All handling must occur inside a certified chemical

fume hood. Double-gloving (Nitrile/Laminate) is recommended to prevent dermal absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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